3,6-Diphenyl-9H-carbazole

Description

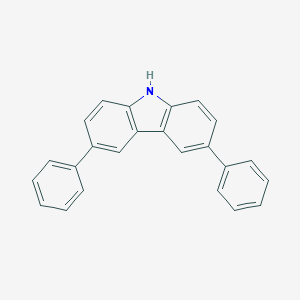

Structure

3D Structure

Properties

IUPAC Name |

3,6-diphenyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMKGEAHIZDRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985149 | |

| Record name | 3,6-Diphenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6654-68-8, 56525-79-2 | |

| Record name | 3,6-Diphenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diphenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Diphenyl-9H-carbazole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 3,6-Diphenyl-9H-carbazole. The information is curated for professionals in the fields of chemical research, materials science, and drug development, with a focus on delivering precise data and detailed experimental methodologies.

Chemical Structure and Identification

This compound is an aromatic heterocyclic organic compound featuring a carbazole core with phenyl substituents at the 3 and 6 positions. This substitution pattern extends the π-conjugation of the carbazole system, influencing its electronic and photophysical properties.

Chemical Structure:

Chemical Structure of this compound

| Identifier | Value |

| CAS Number | 56525-79-2 |

| Molecular Formula | C₂₄H₁₇N |

| Molecular Weight | 319.40 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3,6-Diphenylcarbazole, DPhCz |

Physicochemical and Spectral Properties

This compound is typically a white to off-white powder or crystalline solid. Its extended aromatic system imparts distinct photophysical characteristics.

| Property | Value | Reference |

| Appearance | White to off-white powder/crystals | [1] |

| Melting Point | 184 °C | [1] |

| Solubility | Soluble in polar organic solvents | [2] |

| UV-Vis Absorption | The absorption spectrum shows bands between 260 nm and 410 nm in dichloromethane, with a lower energy peak around 350 nm. | [3] |

| Fluorescence Emission | In dichloromethane, it exhibits a dominant blue-violet broad peak at 400 nm when excited at 350 nm. | [3] |

| Purity (typical) | >98% (¹H NMR) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

General Suzuki-Miyaura Coupling Protocol

This protocol is a representative example for the synthesis of aryl-substituted carbazoles.

General Workflow for Suzuki-Miyaura Synthesis

Materials:

-

3,6-Dibromo-9H-carbazole

-

Phenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask under an inert atmosphere (Argon or Nitrogen), add 3,6-dibromo-9H-carbazole, phenylboronic acid (typically 2.2-2.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

-

Add the anhydrous dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to reflux (typically 90-140°C) and stir for 24 to 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]

-

After completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Applications

The unique electronic and photophysical properties of this compound make it a valuable material in organic electronics and a scaffold for medicinal chemistry research.

Organic Electronics

-

Organic Light-Emitting Diodes (OLEDs): this compound serves as a key building block for host and emitting materials in OLEDs.[6][7] Its extended π-conjugation facilitates efficient charge transport and leads to improved device performance, including enhanced electroluminescence.[7]

-

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): It is also utilized as an intermediate for hole-transporting materials in OPVs and as a semiconductor in OFETs due to its good charge transport properties.[6]

Medicinal Chemistry and Drug Development

While this compound itself has not been extensively studied for direct biological activity in signaling pathways, the carbazole scaffold is a well-established pharmacophore with a wide range of biological activities.

-

Anticancer Potential: Numerous carbazole derivatives have demonstrated significant anticancer activity.[2][8][9][10][11][12] They can act through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and regulation of protein phosphorylation.[12]

-

Neuroprotective Effects: Certain carbazole derivatives have shown neuroprotective properties in preclinical models of neurodegenerative diseases and traumatic brain injury.[13][14] These effects are often attributed to their anti-apoptotic and antioxidative mechanisms.[14]

Note on Signaling Pathways: As of the current literature, there is no direct evidence linking this compound to specific signaling pathways. However, given the known biological activities of other carbazole derivatives, it is a promising scaffold for the design of novel therapeutic agents targeting pathways involved in cancer and neurodegeneration. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and its derivatives.

Summary and Future Outlook

This compound is a versatile compound with a well-defined chemical structure and interesting photophysical properties. Its synthesis via Suzuki-Miyaura coupling is a robust and scalable method. While its primary applications are currently in the field of organic electronics, the broader class of carbazole derivatives holds significant promise for drug discovery and development. Future research should focus on elucidating the specific biological activities of this compound and its analogs to identify potential therapeutic targets and signaling pathways. This will be crucial for translating the potential of this chemical scaffold into novel treatments for a range of diseases.

References

- 1. ossila.com [ossila.com]

- 2. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [snv63.ru]

- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. watsonchem.com [watsonchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. Synthesis and preliminary biological evaluation of a new pyridocarbazole derivative covalently linked to a thymidine nucleoside as a potential targeted antitumoral agent. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,6-Diphenyl-9H-carbazole

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 3,6-diphenyl-9H-carbazole, a key intermediate in the development of advanced organic electronic materials. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Introduction

This compound is a significant derivative of the carbazole heterocyclic system, characterized by an extended π-conjugation conferred by the phenyl substituents at the 3 and 6 positions.[1][2] This structural feature imparts desirable electronic and photophysical properties, making it a valuable building block in the design and synthesis of materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3] Its electron-donating nature is more pronounced than that of unsubstituted carbazole, leading to a red-shift in its emission spectrum.[1][2] The ability to readily synthesize this and other 3,6-disubstituted carbazoles is crucial for structure-activity relationship (SAR) studies in both materials science and medicinal chemistry.[4]

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, offering high yields and excellent functional group tolerance.[5][6] The typical synthetic route involves two main steps: the bromination of carbazole to produce the 3,6-dibromo-9H-carbazole precursor, followed by a double Suzuki-Miyaura coupling with phenylboronic acid.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process starting from commercially available carbazole.

Step 1: Bromination of 9H-carbazole The initial step involves the electrophilic bromination of the carbazole core to yield 3,6-dibromo-9H-carbazole. This is a standard procedure that introduces the necessary halide functional groups for the subsequent cross-coupling reaction.[7]

Step 2: Suzuki-Miyaura Cross-Coupling The second and final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3,6-dibromo-9H-carbazole and phenylboronic acid. This reaction forms two new carbon-carbon bonds, attaching the phenyl groups at the 3 and 6 positions of the carbazole scaffold.[1][4]

Below is a diagram illustrating the overall synthesis workflow.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis of 3,6-Dibromo-9H-carbazole

This protocol is adapted from established literature procedures.[7]

Materials:

-

9H-Carbazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve 9H-carbazole (5.00 g, 30 mmol) in 50 mL of DMF in a round-bottom flask.[7]

-

Cool the solution to 0 °C using an ice bath.[7]

-

Separately, dissolve N-bromosuccinimide (11.20 g, 63 mmol, 2.1 equivalents) in 30 mL of DMF.[7]

-

Add the NBS solution dropwise to the cooled carbazole solution.[7]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[7]

-

Pour the reaction mixture into 200 mL of water to precipitate the product.[7]

-

Collect the precipitate by filtration and air dry.[7]

-

Purify the crude product by flash column chromatography on silica gel using a 1:1 mixture of dichloromethane and hexane as the eluent to afford pure 3,6-dibromo-9H-carbazole.[7]

Synthesis of this compound via Suzuki-Miyaura Coupling

The following is a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4]

Materials:

-

3,6-Dibromo-9H-carbazole

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a similar palladium catalyst

-

2M aqueous sodium carbonate (Na₂CO₃) solution or another suitable base (e.g., K₂CO₃, K₃PO₄)

-

Toluene or another suitable solvent system (e.g., Dioxane/H₂O, DME/H₂O)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add 3,6-dibromo-9H-carbazole (5 g, 15.4 mmol), phenylboronic acid (4.1 g, 33.9 mmol, 2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.7 g, 0.6 mmol, ~4 mol%).[1][4]

-

Add 45 mL of toluene to the flask.[1]

-

Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Slowly add 45 mL of a 2M aqueous sodium carbonate solution to the reaction mixture.[1]

-

Heat the mixture to 80 °C and stir vigorously for 8 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and separate the organic phase.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Quantitative Data

The yield of the Suzuki-Miyaura coupling reaction can vary depending on the specific catalyst, base, and solvent system employed. The following table summarizes various reported conditions and corresponding yields for the synthesis of 3,6-diarylcarbazoles from 3,6-dibromocarbazole derivatives.

| Starting Material | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dibromo-9-ethylcarbazole | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | ~90 | [4] |

| 3,6-Dibromo-9H-carbazole | Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 24 | 85-95 | [4] |

| 3,6-Dibromo-9-hexyl-9H-carbazole | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | ~88 | [4] |

Catalytic Cycle and Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 3,6-dibromo-9H-carbazole, inserting itself into one of the carbon-bromine bonds to form a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by the base to form a boronate species. This species then transfers the phenyl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic ligands (the carbazole and phenyl groups) on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This process is repeated for the second bromine atom.

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the robust and versatile Suzuki-Miyaura cross-coupling reaction. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable compound for further investigation in materials science and medicinal chemistry. The provided quantitative data and mechanistic insights offer a solid foundation for optimizing reaction conditions and adapting the methodology for the synthesis of other functionalized carbazole derivatives.

References

A Technical Guide to the Photophysical and Electrochemical Properties of 9,9-diphenyl-9H-carbazole (DPhCz)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-diphenyl-9H-carbazole (DPhCz) is an aromatic heterocyclic organic compound belonging to the carbazole family. Carbazole derivatives are renowned for their robust thermal and photochemical stability, excellent hole-transporting capabilities, and strong luminescence.[1][2] These characteristics make them highly sought-after materials in the field of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1][2]

The core structure of DPhCz consists of a carbazole nitrogen atom substituted with two phenyl groups. This substitution modulates the electronic and photophysical properties of the carbazole core, influencing its emission color, quantum yield, and charge-transport characteristics.[1] Understanding the photophysical and electrochemical properties of DPhCz is crucial for the design and optimization of novel functional materials for a wide range of applications, from advanced electronic devices to probes in biomedical research.

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of DPhCz. Due to the limited availability of direct experimental data for DPhCz in the literature, this guide will leverage data from the parent 9-phenylcarbazole and other closely related derivatives to provide a robust predictive framework for its behavior. Detailed experimental protocols for the characterization of these properties are also provided.

References

understanding the electronic properties of 3,6-Diphenyl-9H-carbazole

An In-Depth Technical Guide to the Electronic Properties of 3,6-Diphenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in the field of organic electronics, prized for their robust thermal stability, high quantum efficiency, and excellent charge-transporting capabilities.[1][2] Among these, this compound (DPhCz) stands out as a pivotal molecular building block. Its unique electronic structure, characterized by an electron-rich carbazole core with extended π-conjugation from phenyl substituents, makes it an indispensable component in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[3][4]

This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its synthesis, experimental characterization protocols, and the theoretical methods used to understand its behavior at a molecular level.

Molecular Structure and Core Electronic Properties

The fundamental electronic characteristics of this compound arise from its distinct molecular architecture. The structure consists of a central, rigid carbazole unit, which is an electron-donating moiety, functionalized at the 3 and 6 positions with phenyl groups.[5] This substitution pattern is critical as it extends the π-π conjugation of the molecule, which is fundamental to facilitating efficient charge transport.[3]

The key electronic features include:

-

Excellent Hole-Transporting Capability : The electron-rich nature of the carbazole nitrogen atom makes the molecule an excellent hole transporter, a property essential for its use in the hole transport layers (HTLs) of OLEDs and perovskite solar cells.[1][5][6]

-

High Triplet Energy : The carbazole group imparts a large bandgap and high triplet energy state, which is crucial for hosting phosphorescent emitters in high-efficiency OLEDs without quenching the emission.[5]

-

Facile Functionalization : The nitrogen atom at the 9-position and the phenyl rings provide versatile sites for further chemical modification, allowing for the fine-tuning of electronic and optical properties to meet the specific requirements of a device or application.[3][5]

Quantitative Electronic Properties

| Property | Symbol | Representative Value Range | Unit | Method of Determination |

| Highest Occupied Molecular Orbital | HOMO | -5.67 to -6.02 | eV | Cyclic Voltammetry[7] |

| Lowest Unoccupied Molecular Orbital | LUMO | -2.18 to -2.52 | eV | CV & UV-Vis Spectroscopy[7] |

| Electrochemical Band Gap | Eg (electrochem) | ~3.1 to ~3.6 | eV | Cyclic Voltammetry[7] |

| Hole Mobility | µh | High (qualitative) | cm²/Vs | Time-of-Flight (ToF) / SCLC |

Note: The values presented are for various 3,6-disubstituted carbazole derivatives and serve as an estimation for the expected properties of this compound.

Synthesis and Characterization Workflows

The synthesis and characterization of this compound and its derivatives follow a well-established set of protocols.

Synthesis Pathway: Suzuki Coupling

A prevalent method for synthesizing this compound is the Palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 3,6-dibromocarbazole with phenylboronic acid.

Electronic Property Characterization Workflow

Determining the key electronic properties involves a synergistic approach combining experimental electrochemical and optical techniques with theoretical computational methods.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO energy level is calculated.[7][8]

-

Objective : To measure the onset oxidation potential (Eox) of this compound.

-

Instrumentation : A three-electrode electrochemical cell connected to a potentiostat.

-

Working Electrode : Glassy Carbon or Platinum disk electrode.

-

Reference Electrode : Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode : Platinum wire.

-

-

Sample Preparation :

-

Prepare a dilute solution (e.g., 1x10-3 M) of this compound in a suitable, dry solvent such as dichloromethane (DCM) or acetonitrile.

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to the solution to ensure conductivity.

-

Degas the solution thoroughly with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[5]

-

-

Procedure :

-

Polish the working electrode to a mirror finish before each measurement.

-

Assemble the three-electrode cell with the prepared solution, maintaining an inert atmosphere over the solution.[5]

-

Record a background voltammogram of the solvent and electrolyte alone.

-

Run the cyclic voltammogram for the sample solution. Sweep the potential from an initial value (e.g., 0 V) to a positive potential sufficient to observe oxidation, and then reverse the sweep.

-

Add an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple, and record the voltammogram again for calibration.

-

-

Data Analysis :

-

Determine the onset potential of the first oxidation wave (Eox) from the voltammogram.

-

Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level. This value can vary slightly in literature, often cited between 4.8 and 5.1 eV).

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) by measuring the light absorption profile of the molecule.

-

Objective : To determine the onset wavelength of absorption (λonset).

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation :

-

Prepare a very dilute solution (e.g., 1x10-5 M) of this compound in a UV-transparent solvent like THF, DCM, or chloroform.

-

Use a quartz cuvette for the measurement.

-

-

Procedure :

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis :

-

Identify the onset of the lowest energy absorption band from the spectrum (λonset). This is typically found at the "foot" of the peak, where the absorbance begins to rise from the baseline.

-

Calculate the optical band gap using the formula: Egopt (eV) = 1240 / λonset (nm)

-

The LUMO energy level can then be estimated: LUMO (eV) = HOMO (eV) + Egopt (eV)

-

Conclusion

This compound is a fundamentally important molecule in organic electronics due to its advantageous electronic properties, which are directly derived from its extended π-conjugated system and electron-rich carbazole core. Its excellent hole-transporting characteristics and high triplet energy make it a versatile building block for high-performance organic electronic devices.[1][3] A combined approach of electrochemical analysis, optical spectroscopy, and computational modeling provides a robust framework for characterizing its properties and guiding the design of next-generation materials for OLEDs, OPVs, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring optical, electrochemical, thermal, and theoretical aspects of simple carbazole-derived organic dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. watsonchem.com [watsonchem.com]

- 5. iieta.org [iieta.org]

- 6. benchchem.com [benchchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

Technical Guide: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in Pharmaceutical Research

An important clarification regarding your request for information on CAS 56525-79-2 is necessary. Our research indicates that CAS 56525-79-2 identifies the compound 3,6-Diphenyl-9H-carbazole . This chemical is primarily utilized in materials science, specifically in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells, due to its fluorescent and hole-transporting properties.[1][2][3][4][5]

The context of your request—targeting researchers, scientists, and drug development professionals with a focus on signaling pathways and experimental protocols—strongly suggests an interest in a compound with pharmaceutical applications.

It appears there may be a discrepancy in the provided CAS number. A closely related area of pharmaceutical research involves the synthesis of Cilostazol, a medication used to treat intermittent claudication. A key intermediate in the synthesis of Cilostazol is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole , which has the CAS number 73963-42-5 .[6][7][8]

Given the detailed requirements of your request for a technical guide for a drug development audience, we will proceed by focusing on the fundamental research applications of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as an intermediate in the synthesis of Cilostazol. This approach aligns with the specified audience and the nature of the requested content.

This document provides an in-depth overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, its role as a key intermediate in the synthesis of the phosphodiesterase III (PDE3) inhibitor Cilostazol, and the fundamental research applications related to this class of compounds.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 73963-42-5 | [7][8] |

| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | [8] |

| Molecular Formula | C11H19ClN4 | [6][7][8] |

| Molecular Weight | 242.75 g/mol | [6][7][8] |

| Appearance | White solid | [6] |

| Melting Point | 49-52°C | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform), limited solubility in water. | [6] |

Role in Cilostazol Synthesis

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical building block in the synthesis of Cilostazol. The synthesis of Cilostazol involves the alkylation of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. This reaction is a standard nucleophilic substitution where the hydroxyl group of the quinolinone derivative attacks the carbon atom bonded to the chlorine atom in the chlorobutyl side chain of the tetrazole compound, displacing the chloride ion.

Below is a simplified workflow for the synthesis of Cilostazol, highlighting the role of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

References

- 1. 56525-79-2 | MFCD27933955 | this compound [aaronchem.com]

- 2. watsonchem.com [watsonchem.com]

- 3. This compound CAS#: 56525-79-2 [m.chemicalbook.com]

- 4. T.C. Ä°stanbul Kültür Ãniversitesi [sanaltur.iku.edu.tr]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Extended π-π Conjugation in Diphenylcarbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a cornerstone in the field of organic electronics and medicinal chemistry, prized for their robust thermal stability, excellent charge transport characteristics, and versatile electronic properties.[1][2] The diphenylcarbazole moiety, in particular, serves as a fundamental building block for a vast array of functional materials. The strategic extension of the π-π conjugation within the diphenylcarbazole framework is a key molecular design principle for fine-tuning its optoelectronic and physicochemical properties. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of diphenylcarbazole derivatives, with a focus on how extended π-conjugation dictates their function in advanced materials and potential therapeutic applications.

The core structure, featuring a carbazole nitrogen atom and phenyl groups, allows for the systematic extension of the conjugated system through the linkage of additional aromatic units. This extension directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the bandgap, absorption and emission spectra, and charge carrier mobility.[3] These tunable properties make diphenylcarbazole derivatives highly sought-after for applications such as hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, as well as fluorescent probes and pharmacologically active agents.[2][4]

Data Presentation: Physicochemical Properties

The extension of π-conjugation systematically alters the electronic, optical, and physical properties of diphenylcarbazole derivatives. The following tables summarize key quantitative data for representative compounds, illustrating the structure-property relationships.

Table 1: Electronic and Optical Properties

Lengthening the π-conjugated system typically raises the HOMO energy level and lowers the LUMO energy level, resulting in a reduced energy bandgap and a red-shift (bathochromic shift) in absorption and emission spectra.[3]

| Compound/Oligomer | HOMO (eV) | LUMO (eV) | Optical Bandgap (Egopt) (eV) | Max. Absorption (λmax) (nm) | Max. Emission (λem) (nm) |

| TPD (analogue) | -5.50 | -2.30 | 3.20 | 352 | 398 |

| DPP-Cz Oligomer (O1) | -5.47 | -3.99 | 1.75 | 598 | ~710 |

| DPP-Cz Oligomer (O2) | -5.41 | -3.70 | 1.71 | 603 | ~725 |

| DPP-Cz Oligomer (O3) | -5.39 | -3.73 | 1.66 | 645 | ~750 |

| DPP-Cz Oligomer (O4) | -5.37 | -3.74 | 1.64 | 650 | ~755 |

| DPP-Cz Oligomer (O5) | -5.35 | -3.72 | 1.63 | 652 | ~760 |

| DPP-Cz Polymer (P1) | -5.32 | -3.71 | 1.60 | 658 | ~775 |

Data for DPP-Cz oligomers/polymer sourced from[3]. TPD data from[5]. Note: Emission wavelengths are estimated from absorption onsets where direct data is unavailable.

Table 2: Thermal and Charge Transport Properties

High thermal stability, indicated by the decomposition temperature (Td) and glass transition temperature (Tg), is a critical requirement for materials used in electronic devices. Charge carrier mobility, particularly hole mobility (μh), is a direct measure of the material's efficiency in transporting charge.

| Compound | Td (°C at 5% loss) | Tg (°C) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Measurement Method |

| Cz-SBDPI | >300 | 199 | Not Reported | - |

| TPA-SBDPI | >300 | 194 | Not Reported | - |

| TAT-H | Not Reported | Not Reported | 4.0 x 10⁻⁶ | SCLC |

| TAT-TY1 | Not Reported | Not Reported | 2.9 x 10⁻³ | SCLC |

| TAT-TY2 | Not Reported | Not Reported | 1.0 x 10⁻³ | SCLC |

| NPB (50 nm film) | Not Reported | 96 | 1.63 x 10⁻⁵ | SCLC |

| NPB (1000 nm film) | Not Reported | 96 | 7.64 x 10⁻⁴ | SCLC |

| P-3 (Polymer) | ~290 | Not Reported | 2.51 x 10⁻² | SCLC |

Data sourced from[1][2][6][7]. Td and Tg are crucial for device longevity and stability. Hole mobility is determined using the Space-Charge-Limited Current (SCLC) method.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of novel materials. The following sections provide methodologies for key experiments cited in the literature.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, widely used to synthesize π-extended diphenylcarbazole systems.[1]

Objective: To synthesize a 6-aryl-1,4-dimethyl-9H-carbazole derivative.

Materials:

-

6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (starting material)

-

Arylboronic acid (coupling partner)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (catalyst)

-

Sodium carbonate (Na₂CO₃) (base)

-

1,4-Dioxane (solvent)

-

Deionized water

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (1.0 eq) and the desired arylboronic acid (1.1 eq) in 1,4-dioxane under an argon atmosphere.[1]

-

Base and Catalyst Addition: Add an aqueous solution of Na₂CO₃ (2.5 eq) to the mixture, followed by the addition of the Pd(PPh₃)₄ catalyst (0.05 eq).[1]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 24-48 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[1][8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.[1]

-

Purification: The crude product is then purified using column chromatography on silica gel to yield the final π-extended diphenylcarbazole derivative.

Electrochemical Characterization: Cyclic Voltammetry (CV)

CV is used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.[6]

Objective: To determine the electrochemical properties of a diphenylcarbazole derivative.

Instrumentation & Setup:

-

Potentiostat: Standard electrochemical workstation.

-

Three-Electrode Cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Saturated Ag/AgCl.

-

Counter Electrode: Platinum wire.[5]

-

-

Electrolyte Solution: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.[6]

-

Analyte Concentration: 10⁻³ to 10⁻⁴ M.

Procedure:

-

Preparation: Polish the working electrode with alumina slurry, then sonicate in an appropriate solvent and dry it.

-

Deoxygenation: Purge the electrolyte solution with high-purity argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[6]

-

Background Scan: Record a background CV of the pure electrolyte solution to determine the electrochemical window.

-

Measurement: Add the diphenylcarbazole analyte to the cell. Record the cyclic voltammogram by scanning the potential at a typical rate of 50-100 mV/s.[6]

-

Calibration: At the end of the experiment, add ferrocene as an internal standard. The half-wave potential of the Fc/Fc⁺ couple is used to reference the measured potentials.[6]

-

Data Analysis: The onset oxidation potential (Eox) is used to calculate the HOMO level using the formula: HOMO = -[Eox - EFc/Fc+ + 4.8] eV. The LUMO can be estimated by adding the optical bandgap to the HOMO value.

Thermal Characterization: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of materials for electronic applications.[4]

Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg) of a diphenylcarbazole derivative.

Procedure (TGA):

-

Sample Preparation: Place a small, accurately weighed sample (approx. 5 mg) into a TGA sample pan (e.g., alumina).[9]

-

Instrumentation: Place the pan in a TGA instrument.

-

Measurement: Heat the sample under a continuous nitrogen flow (e.g., 40 cm³/min) at a constant heating rate (e.g., 10 K/min).[9]

-

Analysis: Record the sample mass as a function of temperature. The Td is often defined as the temperature at which 5% weight loss occurs.[4]

Procedure (DSC):

-

Sample Preparation: Seal a small amount of the sample in an aluminum DSC pan.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

-

Measurement: Subject the sample to a heat/cool/heat cycle under a nitrogen atmosphere. A typical heating rate is 10 K/min.

-

Analysis: The Tg is identified as a step-like transition in the heat flow curve, typically observed during the second heating scan.[4]

OLED Fabrication and Characterization

This protocol describes a general method for fabricating a multi-layer OLED using a diphenylcarbazole derivative as the hole-transporting or emissive layer via thermal evaporation.

Objective: To fabricate and test an OLED device.

Procedure:

-

Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma to increase the ITO work function.[10]

-

Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal on a hotplate.[10]

-

Organic Layer Deposition: Transfer the substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber. Sequentially deposit the organic layers:[2][10]

-

Hole Transport Layer (HTL): The diphenylcarbazole derivative (e.g., 40 nm).

-

Emissive Layer (EML): A host material doped with a phosphorescent emitter (e.g., 30 nm). The diphenylcarbazole derivative can also act as a host.

-

Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) (e.g., 30 nm).

-

-

Cathode Deposition: Deposit an electron injection layer (EIL) such as lithium fluoride (LiF, ~1 nm) followed by a metal cathode like aluminum (Al, ~100 nm) without breaking vacuum.[2]

-

Encapsulation: Encapsulate the finished device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE) of the device.

Mandatory Visualization

Effect of π-Conjugation on Electronic Properties

The following diagram illustrates the fundamental relationship between the length of the π-conjugated system in diphenylcarbazole derivatives and their frontier molecular orbital energy levels.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.kuleuven.be [chem.kuleuven.be]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. researchgate.net [researchgate.net]

The Electron-Donating Nature of 3,6-Diphenyl-9H-carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating properties of 3,6-Diphenyl-9H-carbazole, a key organic material in the advancement of electronic applications. The document details the molecule's synthesis, electronic characteristics, and its pivotal role as a hole-transporting material, particularly in Organic Light-Emitting Diodes (OLEDs). Through a combination of experimental data and theoretical principles, this guide elucidates the structure-property relationships that govern its efficacy in organic electronics. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and application.

Introduction

The field of organic electronics has seen remarkable growth, driven by the development of novel materials with tailored electronic properties. Among these, carbazole derivatives have emerged as a critical class of compounds due to their inherent electron-rich nature, rigid structure, and high thermal stability.[1] this compound, in particular, stands out for its exceptional hole-transporting capabilities, making it a vital component in the fabrication of high-performance OLEDs and other organic electronic devices.[2] The introduction of phenyl groups at the 3 and 6 positions of the carbazole core extends the π-conjugation, which is fundamental to facilitating efficient charge transport.[2] This guide explores the core electronic properties of this compound, providing a foundational understanding for its application in advanced materials and drug development.

Electronic Properties and Data Presentation

The electron-donating nature of this compound stems from the lone pair of electrons on the nitrogen atom within the carbazole ring, which are delocalized across the aromatic system. The phenyl substituents further enhance this effect through extended π-conjugation.[2] The key parameters that quantify its electron-donating ability are the Highest Occupied Molecular Orbital (HOMO) energy level, ionization potential, and oxidation potential.

Table 1: Electronic Properties of Selected Carbazole Derivatives

| Compound | Onset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) [V] | HOMO Energy Level [eV] | Notes |

| Carbazole | - | -5.9 | Widely used as a polymeric host for LEDs.[4] |

| 3,6-Dibromo-9-phenylcarbazole | +1.49 | - | Electron-withdrawing bromo groups increase the oxidation potential.[4] |

| 3,6-Di-tert-butyl-9-phenylcarbazole | - | -5.4 (estimated) | Alkyl groups are electron-donating, lowering the oxidation potential. |

| This compound | ~+1.1 to +1.3 (estimated) | ~-5.5 to -5.7 (estimated) | The phenyl groups provide extended conjugation, influencing the electronic properties. |

Note: The HOMO and LUMO energy levels are often estimated from electrochemical data using the empirical relationship: HOMO = - (E_onset_ox + 4.4) eV. The values presented here are indicative and can vary based on experimental conditions and calculation methods.[5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides an efficient route to forming the carbon-carbon bonds between the carbazole core and the phenyl groups.

Synthesis Workflow

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Experimental Protocol

This protocol is based on established methodologies for Suzuki-Miyaura cross-coupling reactions.[6]

Materials:

-

3,6-Dibromocarbazole

-

Phenylboronic acid

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, add 3,6-dibromocarbazole (1.0 eq), phenylboronic acid (2.2 eq), and palladium tetrakis(triphenylphosphine) (0.04 eq).

-

Solvent Addition: Add toluene to the flask, followed by the 2M aqueous sodium carbonate solution.

-

Reaction: Stir the reaction mixture vigorously and heat to 80°C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers.

-

Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white powder.[7]

Experimental Characterization

The electronic properties of this compound are experimentally determined primarily through cyclic voltammetry and UV-Visible spectroscopy.

Cyclic Voltammetry (CV) Workflow

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Detailed Experimental Protocol for Cyclic Voltammetry

This protocol provides a general procedure for determining the oxidation potential of carbazole derivatives.[8]

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (for internal calibration)

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

Procedure:

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Electrochemical Measurement: Assemble the three-electrode cell with the prepared solution. Record the cyclic voltammogram by scanning the potential towards positive values to observe the oxidation peak.

-

Calibration: After the initial measurement, add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference.

-

Data Analysis: Determine the onset oxidation potential (E_onset_ox) of this compound relative to the Fc/Fc⁺ couple.

-

HOMO Calculation: Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8].

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is extensively used as a hole-transporting material (HTM) in OLEDs. Its high hole mobility and appropriate HOMO level facilitate the efficient injection and transport of holes from the anode to the emissive layer, while also blocking electrons.[1]

OLED Device Architecture and Energy Level Diagram

A typical multilayer OLED device incorporating this compound as the hole transport layer (HTL) is depicted below. The energy levels of the different layers are crucial for efficient charge injection, transport, and recombination.

Caption: OLED device structure and corresponding energy level diagram.

Conclusion

This compound is a cornerstone material in the field of organic electronics, primarily due to its pronounced electron-donating nature and excellent hole-transporting properties. The extended π-conjugation afforded by the phenyl substituents at the 3 and 6 positions of the carbazole core is key to its electronic functionality. This technical guide has provided a detailed overview of its synthesis, electronic properties, and application in OLEDs, supported by experimental protocols and illustrative diagrams. Further research into the functionalization of the this compound scaffold holds the promise of developing next-generation organic electronic materials with even greater performance and stability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iieta.org [iieta.org]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. benchchem.com [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 8. Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Determination of Frontier Molecular Orbital Energies of 3,6-Diphenyl-9H-carbazole: A DFT Approach

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the theoretical calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 3,6-Diphenyl-9H-carbazole using Density Functional Theory (DFT). This document outlines the computational protocol, data presentation, and the underlying theoretical framework.

Introduction

This compound is a significant heterocyclic aromatic compound with a carbazole core and phenyl substituents. Its derivatives are extensively utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and as pharmaceutical intermediates. The electronic properties of this molecule, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial in determining its charge transport characteristics, photophysical behavior, and reactivity.

Density Functional Theory (DFT) has become a important tool for accurately predicting the electronic structure of organic molecules, offering a balance between computational cost and accuracy.[1][2] This guide details the theoretical workflow for calculating the HOMO and LUMO energy levels of this compound, providing a foundational understanding for its application in materials science and drug design.

Theoretical Framework and Computational Methodology

The theoretical calculation of HOMO and LUMO energy levels of this compound is conducted using DFT, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a suitable basis set such as 6-31G(d,p), is a common choice for such calculations on organic molecules.[3][4]

Computational Protocol

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following steps outline the protocol for a DFT-based calculation of the HOMO and LUMO energy levels.

-

Molecular Geometry Optimization: The initial step involves constructing the 3D structure of this compound. This structure is then optimized to find its lowest energy conformation. This is achieved by performing a geometry optimization calculation using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[1]

-

Frequency Analysis: Subsequent to geometry optimization, a frequency calculation is performed at the same level of theory. This step is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies.[1]

-

HOMO and LUMO Energy Calculation: Once the optimized geometry is confirmed to be a stable structure, a single-point energy calculation is performed. From the output of this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are extracted. These energy values are typically reported in electron volts (eV).

The following diagram illustrates the logical workflow of this computational process:

Data Presentation

For a clear and comparative analysis, the calculated electronic properties should be summarized in a structured table. This allows for easy interpretation of the results and comparison with experimental data or other theoretical studies.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (Eg) | Value |

Note: The actual values would be obtained from the output of the DFT calculations.

Experimental Validation

While DFT provides valuable theoretical predictions, experimental validation is crucial for confirming the accuracy of the computational results. Cyclic Voltammetry (CV) is a primary electrochemical technique used to experimentally determine the HOMO and LUMO energy levels of molecules.

Experimental Protocol for Cyclic Voltammetry

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6).

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Calibration: The potential of the reference electrode is typically calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

-

Measurement: The potential applied to the working electrode is scanned linearly, and the resulting current is measured. The scan is then reversed to the initial potential, completing a cycle.

-

Data Analysis: The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are determined from the resulting voltammogram. The HOMO and LUMO energies can then be estimated using empirical equations.

The interplay between theoretical calculations and experimental validation is depicted in the following workflow diagram:

Conclusion

The theoretical calculation of HOMO and LUMO energy levels using DFT is a powerful approach for understanding the electronic properties of this compound. By following a systematic computational protocol and validating the results with experimental techniques like cyclic voltammetry, researchers can gain deep insights into the molecule's potential applications in organic electronics and drug development. This guide provides a foundational framework for conducting such theoretical investigations, enabling the rational design of novel carbazole-based materials with tailored electronic characteristics.

References

Spectroscopic Analysis and Characterization of Diphenylcarbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis and characterization of diphenylcarbazole and its derivatives. Diphenylcarbazole-based compounds are of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and are also explored in medicinal chemistry for their potential biological activities. Accurate spectroscopic characterization is paramount for structure elucidation, purity assessment, and understanding the photophysical properties of these molecules.

Data Presentation: Spectroscopic Properties of Diphenylcarbazole Derivatives

The following tables summarize key quantitative data from the spectroscopic analysis of various diphenylcarbazole derivatives. These values are influenced by substitution patterns and solvent polarity.

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 3,6-Diphenylcarbazole | Various | Red-shifted vs. carbazole | Not specified | [1] |

| 3,6-bis(3,5-bis(fluorene)phenyl)-9-octyl-9H-carbazole | DMSO | 318 | 6937 | [2] |

| DMF | 316 | 6954 | [2] | |

| DCM | 316 | 7135 | [2] | |

| THF | 317 | 6732 | [2] | |

| Toluene | 316 | 6893 | [2] | |

| TTM-1TPE-2Cz Radical | Cyclohexane | 350, 375 | Not specified | [3] |

| TTM-2TPE-2Cz Radical | Cyclohexane | 350, 375 | Not specified | [3] |

Table 1: UV-Vis Absorption Data for Selected Diphenylcarbazole Derivatives.

| Compound | Solvent | Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Reference |

| 3,6-Diphenylcarbazole | Various | Not specified | Red-shifted vs. carbazole | Not specified | [1] |

| 3,6-bis(3,5-bis(fluorene)phenyl)-9-octyl-9H-carbazole | DMSO | 318 | 408 | Not specified | [2] |

| DMF | 316 | 405 | Not specified | [2] | |

| DCM | 316 | 408 | Not specified | [2] | |

| THF | 317 | 403 | Not specified | [2] | |

| Toluene | 316 | 404 | Not specified | [2] | |

| 3Ph₂CzCzBN | Not specified | Not specified | 482 (Electroluminescence) | Not specified | [1] |

Table 2: Fluorescence Emission Data for Selected Diphenylcarbazole Derivatives.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

| 3,6-bis(3,5-bis(fluorene)phenyl)-9-octyl-9H-carbazole | CDCl₃ | Characterized but specific shifts not listed in the provided abstract. Signals correspond to aromatic and aliphatic protons. | Characterized but specific shifts not listed in the provided abstract. Signals correspond to aromatic and aliphatic carbons. | [2] |

| Coumarin-carbazole pyrazoline derivatives | CDCl₃ | Characterized with distinct signals for aromatic, pyrazoline, and coumarin protons. | Characterized with distinct signals for aromatic, pyrazoline, and coumarin carbons. | [4] |

Table 3: NMR Spectroscopic Data for Selected Diphenylcarbazole Derivatives.

| Compound | Ionization Method | Key Mass Fragments (m/z) | Reference |

| 1H-Benzo[c]carbazole | EI | 217 [M]⁺ (base peak), 218 [M+1]⁺, 216 [M-H]⁺, 189 [M-C₂H₂]⁺ | [5] |

| o-Carbonyl Carbazolequinone Derivatives | ESI/MS-MS | Analysis of protonated species and their fragmentation patterns, which are dependent on the substituents on the aromatic ring. | [6] |

Table 4: Mass Spectrometry Data for Selected Carbazole Derivatives.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific diphenylcarbazole derivative and the instrumentation used.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique provides information about the electronic transitions within the molecule and is particularly useful for characterizing the extent of π-conjugation.

a. Sample Preparation:

-

Weigh a precise amount of the diphenylcarbazole derivative.

-

Dissolve the compound in a UV-grade solvent (e.g., dichloromethane, THF, DMSO) to a known concentration, typically in the micromolar range (10⁻⁵ to 10⁻⁶ M).

-

Ensure the solution is optically clear and free of any suspended particles.

b. Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the instrument's lamps (deuterium for UV, tungsten for visible) to warm up for at least 20 minutes to ensure a stable output.[7]

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).[7]

-

Replace the blank in the sample holder with the cuvette containing the sample solution.

-

Acquire the absorption spectrum. The resulting spectrum is a plot of absorbance versus wavelength.[8]

-

Identify the wavelength of maximum absorbance (λ_max).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emissive properties of diphenylcarbazole derivatives, which is crucial for applications in OLEDs.

a. Sample Preparation:

-

Prepare a dilute solution of the sample in a spectroscopic grade solvent, similar to the UV-Vis sample preparation. The concentration should be low enough to avoid inner filter effects (typically, absorbance at the excitation wavelength should be below 0.1).

b. Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Emission Spectrum:

-

Set the excitation monochromator to the λ_max determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength.

-

The resulting spectrum shows the fluorescence intensity as a function of emission wavelength.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Scan the excitation monochromator over a range of shorter wavelengths.

-

The resulting spectrum should resemble the absorption spectrum of the fluorophore.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of diphenylcarbazole derivatives.

a. Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is typically required.[9]

-

Filter the solution into a 5 mm NMR tube.

b. Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum. This will provide information on the chemical environment and connectivity of protons.

-

Acquire a ¹³C NMR spectrum. This provides information on the different carbon environments in the molecule.

-

For complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish proton-proton and proton-carbon connectivities.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized diphenylcarbazole derivatives.

a. Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[9]

b. Instrumentation and Data Acquisition:

-

A variety of mass spectrometers can be used, with high-resolution mass spectrometry (HRMS) being particularly useful for confirming the molecular formula.

-

Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[5][6]

-

The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, or the molecular ion [M]⁺.

-

The resulting mass spectrum is a plot of ion intensity versus the mass-to-charge ratio (m/z).

Mandatory Visualization

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized diphenylcarbazole derivative.

Caption: Workflow for Spectroscopic Characterization.

Inhibition of p38 MAPK Signaling Pathway by Carbazole Derivatives

While diphenylcarbazoles are primarily investigated for materials applications, some carbazole derivatives have been shown to exhibit biological activity, such as the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammatory responses.[5]

Caption: Inhibition of p38 MAPK Pathway.

References

- 1. ossila.com [ossila.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability | MDPI [mdpi.com]

- 4. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Solubility Profile of 3,6-Diphenyl-9H-carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Diphenyl-9H-carbazole, a significant electron-donating building block in the development of organic electronic materials. A thorough review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document focuses on equipping researchers with the necessary tools to determine the solubility profile independently. It outlines a detailed, best-practice experimental protocol for solubility determination, provides a structured template for data presentation, and discusses the anticipated solubility behavior based on the molecule's structural attributes and the known properties of related carbazole derivatives.

Introduction to this compound

This compound, also known as 3,6-Diphenylcarbazole (DPhCz), is a key intermediate in the synthesis of advanced organic materials. Its extended π-conjugation, arising from the phenyl groups at the 3 and 6 positions of the carbazole core, imparts desirable electron-donating properties.[1] These characteristics make it a valuable component in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications.[1]

The solubility of precursor molecules like this compound is a critical parameter that influences purification methods (e.g., recrystallization), thin-film deposition processes, and the overall optimization of device fabrication. While carbazole itself has limited solubility in many organic solvents, substitutions on the carbazole nucleus are often employed to enhance this property. Understanding the solubility profile is therefore essential for the effective utilization of this compound in materials science and drug development.

Expected Solubility Profile

Based on the principle of "like dissolves like," the large, predominantly non-polar aromatic structure of this compound suggests a higher affinity for non-polar or moderately polar aprotic organic solvents. Its solubility is expected to be lower in highly polar solvents, particularly protic solvents like alcohols, and very low in non-polar aliphatic hydrocarbons where the π-π stacking of the aromatic rings is not favored.

For comparison, the parent compound, 9H-carbazole, is known to be soluble in solvents like acetone and pyridine, and slightly soluble in ethanol and benzene.[2] The introduction of the two phenyl groups in this compound increases its molecular weight and van der Waals forces, which may affect its solubility profile relative to the parent carbazole.

Quantitative Solubility Data

| Solvent Class | Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Experimentally Determined Solubility (g/L) | Experimentally Determined Solubility (mol/L) |

| Aromatic Hydrocarbons | Toluene | 92.14 | 0.867 | ||

| Benzene | 78.11 | 0.876 | |||

| Chlorinated Solvents | Dichloromethane (DCM) | 84.93 | 1.326 | ||

| Chloroform | 119.38 | 1.489 | |||

| Ethers | Tetrahydrofuran (THF) | 72.11 | 0.889 | ||

| Diethyl Ether | 74.12 | 0.713 | |||

| Ketones | Acetone | 58.08 | 0.791 | ||

| Esters | Ethyl Acetate | 88.11 | 0.902 | ||

| Alcohols | Methanol | 32.04 | 0.792 | ||

| Ethanol | 46.07 | 0.789 | |||

| Aprotic Polar Solvents | Dimethylformamide (DMF) | 73.09 | 0.944 | ||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | |||

| Non-polar Solvents | n-Hexane | 86.18 | 0.659 |

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is reliable for generating thermodynamic solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker or orbital incubator

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure a saturated solution.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. The system should be visually inspected to confirm that excess solid remains.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC).

-

Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

-

For UV-Vis: Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

For HPLC: Use an appropriate column and mobile phase to achieve good separation and peak shape.

-

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Synthesis Workflow Example

As this compound is a synthetic building block, a representative synthesis workflow is more relevant than a signaling pathway. The following diagram illustrates a common synthetic route.

Caption: A typical synthetic route for this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this technical guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and utilizing the provided data template, researchers in materials science and drug development can systematically generate the critical solubility profiles needed for their work. The anticipated solubility trends, based on chemical principles, further guide the selection of appropriate solvent systems for synthesis, purification, and application of this important carbazole derivative.

References

Methodological & Application

Application Notes and Protocols for 3,6-Diphenyl-9H-carbazole as a Hole Transport Material

For Researchers, Scientists, and Drug Development Professionals

Introduction